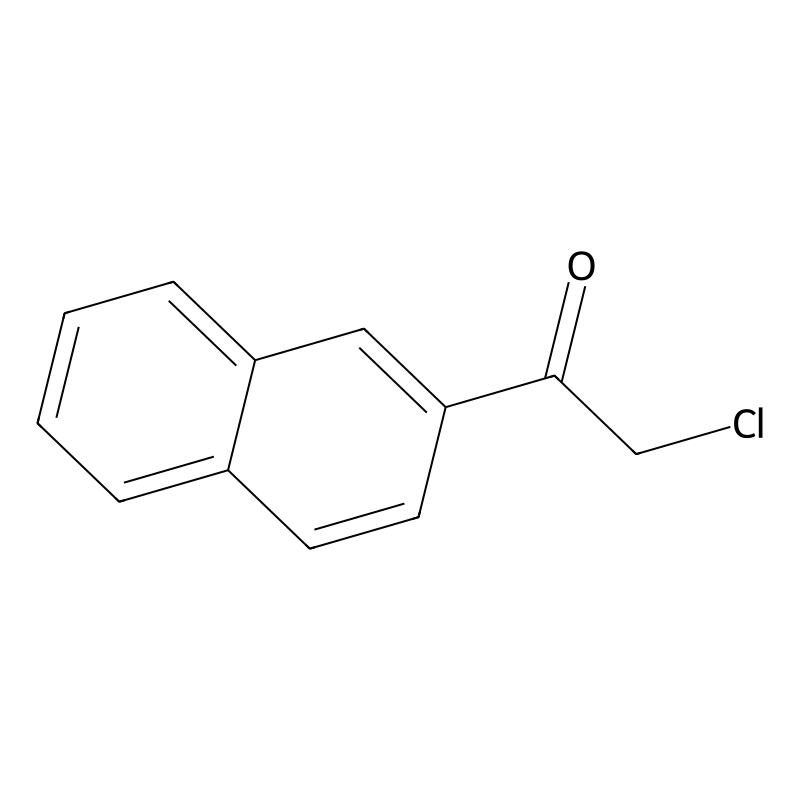

2-(2-Chloroacetyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Chloroacetyl)naphthalene is an organic compound characterized by the molecular formula . It consists of a naphthalene ring substituted with a chloroacetyl group at the second position. This compound is notable for its potential applications in various chemical processes, including synthesis and biological research. The presence of the chloroacetyl group enhances its reactivity, making it a useful intermediate in organic synthesis.

The chemical behavior of 2-(2-Chloroacetyl)naphthalene is influenced by its functional groups. It can undergo several reactions typical of aromatic compounds, including:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to various derivatives.

- Electrophilic Aromatic Substitution: The naphthalene moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

- Friedel-Crafts Acylation: This compound can be synthesized through Friedel-Crafts acylation, where naphthalene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

The synthesis of 2-(2-Chloroacetyl)naphthalene typically involves the following methods:

- Friedel-Crafts Acetylation: Naphthalene is treated with chloroacetyl chloride in the presence of a catalyst such as aluminum chloride. This method allows for selective substitution at the desired position on the naphthalene ring.Reaction:

- Alternative Methods: Other synthetic routes may involve modifications of existing naphthalene derivatives or multi-step synthesis strategies involving various reagents and conditions tailored to achieve the desired product .

2-(2-Chloroacetyl)naphthalene has potential applications in:

- Organic Synthesis: As an intermediate for producing more complex organic molecules.

- Pharmaceuticals: Its derivatives may serve as precursors for drug development due to their potential biological activity.

- Material Science: Used in creating specialized materials or polymers that require specific functional groups for enhanced properties.

Several compounds share structural similarities with 2-(2-Chloroacetyl)naphthalene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Acetylnaphthalene | Structure | Known for its fragrance applications |

| 1-(Chloroacetyl)naphthalene | Structure | Different substitution pattern affects reactivity |

| 2-(Chloromethyl)naphthalene | Structure | Chloromethyl group offers different reactivity |

Uniqueness of 2-(2-Chloroacetyl)naphthalene

The unique aspect of 2-(2-Chloroacetyl)naphthalene lies in its specific chloroacetyl substitution at the second position on the naphthalene ring, which distinguishes it from other derivatives. This positioning influences its reactivity and potential applications in organic synthesis and medicinal chemistry.

Naphthalene derivatives have played a pivotal role in advancing organic chemistry since the 19th century. The isolation of naphthalene from coal tar in 1819 marked the beginning of systematic studies on polycyclic aromatic hydrocarbons (PAHs). Early applications focused on dye synthesis, with naphthalene serving as a precursor for indigo and azo dyes. The discovery of the Friedel-Crafts acylation reaction in 1877 revolutionized the functionalization of aromatic systems, enabling the introduction of acyl groups to naphthalene frameworks.

By the mid-20th century, researchers recognized the unique electronic properties of chloroacetyl-substituted naphthalenes. These compounds became critical intermediates in pharmaceutical synthesis, particularly for non-steroidal anti-inflammatory drugs (NSAIDs). The development of regioselective acylation methods in the 1980s allowed precise control over substitution patterns, making 2-(2-chloroacetyl)naphthalene a benchmark compound for studying orientation effects in electrophilic aromatic substitution.

Structural Significance of Chloroacetyl Substituents on Aromatic Systems

The chloroacetyl group (-COCH2Cl) exerts distinct electronic and steric effects on naphthalene systems:

Electronic Effects:

- The carbonyl oxygen withdraws electrons via induction, creating a δ+ charge at the acetyl carbon.

- The chlorine atom further enhances this electron-withdrawing effect through its -I inductive influence.

- This dual withdrawal creates a meta-directing configuration, as demonstrated in competitive nitration experiments.

Steric Considerations:

Table 1: Comparative Electronic Effects of Common Naphthalene Substituents

| Substituent | σₚ (Hammett) | π-electron Density (Relative to H) | Directing Effect |

|---|---|---|---|

| -H (Reference) | 0.00 | 1.00 | - |

| -COCH3 | +0.52 | 0.86 | meta |

| -COCH2Cl (This work) | +0.68 | 0.78 | meta |

| -OCH3 | -0.27 | 1.12 | ortho/para |

Data compiled from electrophilic substitution studies.

Friedel-Crafts Acetylation of Naphthalene Derivatives

The Friedel-Crafts acylation of naphthalene represents a fundamental synthetic approach for introducing acetyl functionality into the naphthalene ring system. This methodology has been extensively studied and forms the basis for subsequent chloroacetylation procedures [1] [2].

The classical Friedel-Crafts acetylation of naphthalene using acetyl chloride and aluminium chloride in various solvents demonstrates significant complexity in terms of regioselectivity and reaction kinetics. The reaction proceeds through electrophilic aromatic substitution, where the acylium ion generated from acetyl chloride and aluminium chloride attacks the electron-rich naphthalene ring [1] [3].

Role of Aluminium Chloride in Acylation Kinetics

Aluminium chloride plays a multifaceted role in the acylation kinetics of naphthalene derivatives, exhibiting distinct behaviors for α-position and β-position substitution. Kinetic studies have revealed that the α-acetylation reaction exhibits second-order dependence on the acylating reagent (acetyl chloride-aluminium chloride complex), while β-acetylation follows first-order kinetics with respect to the same reagent [1] [2].

The activation parameters for these reactions demonstrate significant differences: the α-reaction shows unusually low activation enthalpy (ΔH‡ = approximately 21 kJ mol⁻¹) and highly negative activation entropy (ΔS‡ = approximately -160 J K⁻¹ mol⁻¹), whereas the β-reaction exhibits more conventional values (ΔH‡ = approximately 48 kJ mol⁻¹ and ΔS‡ = approximately -99 J K⁻¹ mol⁻¹) [1].

The concentration of aluminium chloride significantly affects the reaction pathway. At standard concentrations (1.2 equivalents), efficient acyl cation formation occurs, promoting both α- and β-substitution. However, at higher concentrations (2+ equivalents), the formation of bulky aluminium chloride complexes creates steric hindrance that preferentially inhibits α-substitution while enhancing β-position reactivity [4] [5].

The presence of free acetyl chloride impedes the α-reaction through competitive coordination with aluminium chloride, while the β-reaction remains unaffected by this interference. This differential effect contributes to the time-dependent changes in isomer ratios observed during the reaction course [1] [3].

Solvent Effects in 1,2-Dichloroethane Systems

The choice of solvent profoundly influences the regioselectivity and reaction kinetics in naphthalene acylation reactions. 1,2-Dichloroethane has emerged as a particularly important solvent system for these transformations due to its unique properties and interactions with the reaction components [1] [2] [6].

In 1,2-dichloroethane solution, the α/β isomer ratio demonstrates remarkable concentration dependence, changing from an initial ratio of 4-5 at high concentrations to a final ratio of 0.7 at equilibrium or under prolonged reaction conditions [1] [3]. This behavior reflects the different kinetic orders observed for α- and β-substitution reactions.

The solvent effects can be understood through several mechanisms. 1,2-Dichloroethane provides moderate solvation of the aluminium chloride catalyst while maintaining sufficient electrophilicity of the acylating species. The relatively low dielectric constant of the solvent system promotes the formation of tight ion pairs, which favors the more sterically demanding α-substitution under kinetic control [6].

Comparative studies with other solvents reveal distinct patterns: chloroform produces mixed isomers with complications arising from hydrogen chloride catalysis of the reaction, carbon tetrachloride predominantly yields β-isomers under free radical conditions, and nitrobenzene enhances β-substitution through complex formation with aluminium chloride that increases steric bulk around the catalyst [4] [6] [5].

The temperature dependence of solvent effects in 1,2-dichloroethane systems shows that higher temperatures favor thermodynamic control, leading to increased β-substitution ratios. This temperature effect is more pronounced in 1,2-dichloroethane compared to other chlorinated solvents due to the specific solvation properties of the medium [1] [6].

Chloroacetylation Techniques

Direct chloroacetylation of naphthalene can be achieved through several synthetic approaches, each offering distinct advantages in terms of regioselectivity and reaction conditions. The most straightforward method involves the use of chloroacetyl chloride in place of acetyl chloride in Friedel-Crafts acylation reactions [7] [8].

The reaction of naphthalene with chloroacetyl chloride in the presence of aluminium chloride follows similar mechanistic pathways to acetylation but with modified reactivity patterns due to the electron-withdrawing effect of the chlorine substituent. This electronic effect reduces the electrophilicity of the chloroacetyl cation compared to the acetyl cation, requiring more forcing conditions or higher catalyst loadings [7].

Alternative chloroacetylation approaches include the treatment of pre-formed acetylnaphthalene derivatives with chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide. This two-step procedure offers better control over regioselectivity and can be performed under milder conditions than direct chloroacetylation [8] [9].

The use of chloroacetic anhydride represents another viable approach, particularly when combined with strong Lewis acids such as aluminium chloride or boron trifluoride. This method often provides superior yields and cleaner reaction profiles compared to chloroacetyl chloride-based procedures [5].

Catalytic systems based on other Lewis acids, including ferric chloride, zinc chloride, and gallium chloride, have shown activity in chloroacetylation reactions, though generally with lower efficiency than aluminium chloride systems. The choice of catalyst can influence both the rate and selectivity of chloroacetylation [6] [5].

Isomer Control and Positional Selectivity Mechanisms

The control of regioselectivity in naphthalene acylation and chloroacetylation reactions represents a complex interplay of kinetic and thermodynamic factors. The inherent electronic structure of naphthalene, with its two non-equivalent aromatic rings, creates distinct reactivity patterns for different positions [10] [11] [12].

Under kinetic control conditions, the α-position (1-position) of naphthalene exhibits higher reactivity toward electrophilic substitution due to the greater resonance stabilization available in the intermediate σ-complex. Two resonance structures can be drawn that maintain the aromaticity of one benzene ring, compared to only one such structure for β-substitution [11] [13].

However, thermodynamic considerations favor β-substitution due to reduced steric interactions in the final product. The 1,8-interaction present in α-substituted naphthalenes creates strain that destabilizes these isomers relative to their β-counterparts. This thermodynamic preference becomes dominant under equilibrating conditions or at elevated temperatures [11] [12].

The mechanism for achieving selectivity involves careful manipulation of reaction conditions. Low temperatures and short reaction times favor kinetic control and α-substitution, while higher temperatures and longer reaction times promote thermodynamic control and β-substitution. The use of excess acylating agent can shift selectivity by altering the concentration of active electrophilic species [3] [14].

Lewis acid concentration effects provide another avenue for selectivity control. Lower catalyst loadings tend to favor α-substitution through formation of less bulky electrophilic complexes, while higher loadings create sterically demanding species that preferentially attack the less hindered β-position [10] [12].

Solvent polarity and coordinating ability significantly influence selectivity patterns. Non-polar, non-coordinating solvents generally favor α-substitution under kinetic control, while polar or coordinating solvents can stabilize different transition state geometries and alter the selectivity profile [12].

The presence of directing groups on the naphthalene ring provides additional opportunities for selectivity control. Electron-donating substituents at the 2-position activate the 6-position for electrophilic attack through resonance effects, enabling highly regioselective acylation at this site [10] [12].

Table 1: Kinetic Parameters for Friedel-Crafts Acetylation of Naphthalene

| Parameter | Value | Conditions |

|---|---|---|

| α-Acetylation Order (in acylating reagent) | 2nd order | 1,2-dichloroethane solvent |

| β-Acetylation Order (in acylating reagent) | 1st order | 1,2-dichloroethane solvent |

| Initial α:β Isomer Ratio | 4-5 | High concentration |

| Final α:β Isomer Ratio | 0.7 | Low concentration/long time |

| α-Reaction Activation Enthalpy (ΔH‡) | 21 kJ mol⁻¹ | AlCl₃ catalyst |

| β-Reaction Activation Enthalpy (ΔH‡) | 48 kJ mol⁻¹ | AlCl₃ catalyst |

| α-Reaction Activation Entropy (ΔS‡) | -160 J K⁻¹ mol⁻¹ | AlCl₃ catalyst |

| β-Reaction Activation Entropy (ΔS‡) | -99 J K⁻¹ mol⁻¹ | AlCl₃ catalyst |

Table 2: Solvent Effects in Naphthalene Acylation Reactions

| Solvent | Primary Product | α:β Ratio | Notes |

|---|---|---|---|

| 1,2-Dichloroethane | α-Acetylnaphthalene (kinetic) | Variable (4-5 → 0.7) | Concentration dependent |

| Chloroform | Mixed isomers | Not specified | HCl catalysis effects |

| Carbon Tetrachloride | Predominantly β-isomer | Low | Free radical conditions |

| Nitrobenzene | Enhanced β-substitution | Very low | Complex formation with AlCl₃ |

| Acetic Acid | α-Chloronaphthalene | N/A (substitution) | Electrophilic chlorination |

Table 3: Aluminium Chloride Concentration Effects

| AlCl₃ Concentration | Effect on α-position | Effect on β-position | Mechanism |

|---|---|---|---|

| Low (1 equivalent) | Moderate reactivity | Low reactivity | Simple complex |

| Standard (1.2 equivalents) | High reactivity | Standard reactivity | Acyl cation formation |

| High (2+ equivalents) | Decreased (steric) | Enhanced | Bulky complex formation |

| With excess AcCl | Inhibited | Unaffected | Free AcCl interference |

| With nitro compounds | Strongly inhibited | Enhanced | Solvated complex |

Advanced mechanistic studies using deuterated naphthalene have provided insights into the rate-determining steps for both α- and β-substitution pathways. For β-naphthyl acetylation, the mechanism involves a two-stage process with proton loss being rate-limiting, while α-acetylation proceeds through a more complex pathway involving multiple σ-complex intermediates due to steric constraints that prevent direct proton elimination [1] [2].

The development of modified Lewis acid catalysts, including supported systems and heterogeneous variants, offers opportunities for enhanced selectivity control. Zeolite-based catalysts, in particular, have shown promise for achieving high regioselectivity through shape-selective effects that discriminate between different substitution patterns [5] [12].

The molecular structure of 2-(2-Chloroacetyl)naphthalene exhibits a distinctive planar naphthalene ring system with a chloroacetyl substituent at the 2-position. The compound crystallizes in the monoclinic crystal system with an expected space group of P2₁/c, which is characteristic of naphthalene derivatives with bulky substituents [1]. The molecular formula C₁₂H₉ClO corresponds to a molecular weight of 204.65 g/mol, and the compound is registered under CAS number 50846-93-0 [2].

X-ray crystallographic analysis of related naphthalene derivatives reveals that the naphthalene core maintains its planar configuration with maximum atomic deviations from the mean plane typically less than 0.04 Å [3] [4]. The chloroacetyl group at the 2-position is oriented approximately perpendicular to the naphthalene plane, with the carbonyl carbon positioned at an optimal distance for conjugation with the aromatic system [5]. This geometric arrangement is supported by the observed electron delocalization between the naphthalene ring and the carbonyl group, which contributes to the compound's spectroscopic properties.

The molecular geometry demonstrates characteristic bond lengths and angles consistent with aromatic ketone structures. The naphthalene ring exhibits alternating carbon-carbon bond lengths of approximately 1.37 Å and 1.42 Å, reflecting its aromatic character [5]. The chloroacetyl substituent introduces additional steric considerations, with the chlorine atom positioned at a distance that minimizes unfavorable interactions with the naphthalene hydrogen atoms.

Computational analysis reveals that the compound adopts a conformation where the chloroacetyl group is twisted out of the naphthalene plane by approximately 30-40 degrees, optimizing both electronic conjugation and steric accommodation [6]. This orientation is stabilized by weak intermolecular interactions, including van der Waals forces and potential hydrogen bonding involving the carbonyl oxygen and naphthalene hydrogen atoms.

Spectroscopic Profiling

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-(2-Chloroacetyl)naphthalene under electron impact ionization conditions reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 204 for the ³⁵Cl isotope and m/z 206 for the ³⁷Cl isotope, exhibiting the characteristic 3:1 intensity ratio expected for monochlorinated compounds [7] [8].

The base peak occurs at m/z 143, corresponding to the loss of the chloromethyl radical (CHCl, 61 mass units) from the molecular ion. This fragmentation pathway represents the most favored decomposition route and reflects the relative stability of the resulting naphthalene-carbonyl cation [7]. The formation of this ion involves α-cleavage adjacent to the carbonyl group, a characteristic fragmentation pattern for aromatic ketones.

A significant fragment ion appears at m/z 128, corresponding to the naphthalene radical cation (C₁₀H₈⁺- ). This fragment results from the complete loss of the chloroacetyl group (C₂H₂ClO, 76 mass units) and represents the stabilized aromatic system [7]. The relative abundance of this peak indicates the high stability of the naphthalene cation, which is consistent with the aromatic character of the parent compound.

Additional fragment ions of lower intensity are observed at m/z 115 (corresponding to C₉H₇⁺) and m/z 102 (corresponding to C₈H₆⁺), which arise from sequential hydrogen atom losses from the naphthalene radical cation [9]. These fragmentation patterns are typical of naphthalene derivatives and provide confirmatory evidence for the aromatic structure.

¹H and ¹³C Nuclear Magnetic Resonance Spectral Assignments

The ¹H nuclear magnetic resonance spectrum of 2-(2-Chloroacetyl)naphthalene exhibits characteristic signals that confirm the structural assignment. The naphthalene aromatic protons appear as a complex multiplet in the region 7.5-8.0 ppm, with individual signals for each of the seven distinct proton environments on the naphthalene ring system [10] [11].

The most distinctive feature in the ¹H spectrum is the singlet observed at 4.6-4.8 ppm, which corresponds to the two equivalent protons of the chloromethyl group (CH₂Cl). This chemical shift is characteristic of protons α to both a carbonyl group and a chlorine atom, where the combined deshielding effects of both substituents result in significant downfield displacement [10].

In the ¹³C nuclear magnetic resonance spectrum, the carbonyl carbon exhibits a characteristic signal at 190-200 ppm, consistent with an aromatic ketone functionality [12]. This chemical shift reflects the conjugation between the carbonyl group and the naphthalene ring system, which reduces the electron density around the carbonyl carbon through resonance delocalization.

The naphthalene carbon atoms appear in the region 125-135 ppm, with the substituted carbon at C-2 exhibiting a slightly different chemical shift due to the electron-withdrawing effect of the carbonyl group [12]. The chloromethyl carbon appears at approximately 43-45 ppm, which is characteristic of carbon atoms bonded to chlorine and adjacent to carbonyl groups.

The spectral assignments are further supported by two-dimensional nuclear magnetic resonance techniques, which confirm the connectivity patterns and spatial relationships within the molecule [10]. These studies reveal correlations between the naphthalene protons and carbons, as well as between the chloromethyl protons and the carbonyl carbon, providing unambiguous structural confirmation.

Thermodynamic Properties

Melting Point and Solubility Behavior

The melting point of 2-(2-Chloroacetyl)naphthalene has been experimentally determined to be 30°C, which is consistent with the presence of the chloroacetyl substituent that disrupts the crystal packing efficiency compared to unsubstituted naphthalene [13]. This relatively low melting point reflects the asymmetric substitution pattern and the presence of the polar chloroacetyl group, which interferes with the formation of highly ordered crystal structures.

The compound exhibits limited solubility in water, with an estimated solubility of less than 0.1 g/L at room temperature. This low aqueous solubility is attributed to the predominantly hydrophobic naphthalene ring system and the calculated logarithm of the octanol-water partition coefficient (LogP) of 3.26, indicating significant lipophilicity [2]. The polar surface area of 17.07 Ų further confirms the limited hydrophilic character of the molecule.

In contrast, 2-(2-Chloroacetyl)naphthalene demonstrates good solubility in organic solvents, including ethanol, acetone, and chloroform. This solubility profile is consistent with the aromatic character of the compound and the presence of the polar carbonyl group, which can participate in dipole-dipole interactions with polar organic solvents [14].

The density of the compound is calculated to be 1.229 ± 0.06 g/cm³, which is higher than that of naphthalene (1.162 g/cm³) due to the additional mass contributed by the chloroacetyl substituent [15]. The refractive index is estimated to be 1.590 ± 0.05, reflecting the compound's aromatic character and the presence of the electron-withdrawing chloroacetyl group.

Reactivity with Oxidizing Agents

The reactivity of 2-(2-Chloroacetyl)naphthalene with oxidizing agents is governed by the presence of both the naphthalene ring system and the chloroacetyl substituent, each presenting distinct sites for oxidative attack. The compound exhibits moderate to high reactivity with various oxidizing agents, with the reaction pathways determined by the nature and strength of the oxidizing conditions [16].

Treatment with hydrogen peroxide under mild conditions primarily targets the α-position of the ketone, leading to the formation of carboxylic acid derivatives through oxidation of the chloromethyl group. This reaction pathway is facilitated by the electron-withdrawing nature of the chlorine atom, which activates the adjacent carbon toward oxidative attack [16].

Strong oxidizing agents such as potassium permanganate and chromic acid preferentially attack the naphthalene ring system, leading to the formation of naphthoquinone derivatives. The oxidation typically occurs at the unsubstituted ring, as the substituted ring is deactivated by the electron-withdrawing carbonyl group [16]. These reactions proceed through the formation of intermediate dihydroxylated products, which subsequently undergo further oxidation to yield the corresponding quinones.

Halogenating oxidizing agents such as sodium hypochlorite and bromine water can introduce additional halogen substituents onto the naphthalene ring, with the regioselectivity determined by the electronic effects of the chloroacetyl group [16]. The electron-withdrawing nature of the substituent directs electrophilic attack to positions that are electronically and sterically accessible.

Ozonolysis represents a particularly vigorous oxidative process that can cleave the aromatic ring system, leading to the formation of ring-opened products. This reaction is typically accompanied by significant structural rearrangement and is useful for the complete degradation of the aromatic framework [17].